molecular formula C13H12N2O4S B5705342 3-(Benzenesulfonylmethyl)-2-methyl-4-nitropyridine

3-(Benzenesulfonylmethyl)-2-methyl-4-nitropyridine

Cat. No.: B5705342
M. Wt: 292.31 g/mol
InChI Key: GQMFCXJAWFZKHY-UHFFFAOYSA-N
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Description

3-(Benzenesulfonylmethyl)-2-methyl-4-nitropyridine is an organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyridine ring, which is further substituted with a methyl group and a nitro group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonylmethyl)-2-methyl-4-nitropyridine typically involves multi-step organic reactions. One common method is the sulfonylation of 2-methyl-4-nitropyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonylmethyl)-2-methyl-4-nitropyridine undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group on the pyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions, leading to the formation of new compounds.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

    Substituted Pyridines: Electrophilic aromatic substitution results in various substituted pyridines.

Scientific Research Applications

3-(Benzenesulfonylmethyl)-2-methyl-4-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonylmethyl)-2-methyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonylmethyl)-2-methylpyridine: Lacks the nitro group, leading to different reactivity and biological properties.

    2-Methyl-4-nitropyridine: Lacks the benzenesulfonyl group, affecting its chemical behavior and applications.

    Benzenesulfonylmethylpyridine: Lacks both the methyl and nitro groups, resulting in distinct chemical and biological characteristics.

Uniqueness

The presence of both the benzenesulfonyl and nitro groups in 3-(Benzenesulfonylmethyl)-2-methyl-4-nitropyridine imparts unique reactivity and potential biological activities that are not observed in its simpler analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonylmethyl)-2-methyl-4-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-10-12(13(15(16)17)7-8-14-10)9-20(18,19)11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMFCXJAWFZKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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